molecular formula C11H11NO3 B14651620 Ethyl 1-hydroxy-1H-indole-2-carboxylate CAS No. 41969-23-7

Ethyl 1-hydroxy-1H-indole-2-carboxylate

Cat. No.: B14651620
CAS No.: 41969-23-7
M. Wt: 205.21 g/mol
InChI Key: DEADMIDWDJQETL-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which is then dissolved in ethanol to yield the desired ester . Another method includes the alkylation of ethyl indol-2-carboxylate with allyl bromide or benzyl bromide in the presence of aqueous potassium hydroxide and acetone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

Ethyl 1-hydroxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

41969-23-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 1-hydroxyindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(13)10-7-8-5-3-4-6-9(8)12(10)14/h3-7,14H,2H2,1H3

InChI Key

DEADMIDWDJQETL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1O

Origin of Product

United States

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